molecular formula C15H11ClN2O3 B6630815 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid

Numéro de catalogue B6630815
Poids moléculaire: 302.71 g/mol
Clé InChI: NAMAIAWUBALSKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid, also known as CPI-500, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential in cancer treatment.

Mécanisme D'action

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid binds to the bromodomain of BET proteins, preventing them from binding to acetylated histones and regulating gene expression. This leads to the downregulation of genes that are critical for cancer cell growth and survival, resulting in the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to have a selective inhibitory effect on BET proteins, with minimal effects on other proteins. It has also been found to have low toxicity in normal cells. In vivo studies have shown that 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid can reduce tumor growth and increase survival rates in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is its specificity for BET proteins, which allows for targeted inhibition of cancer cells. However, its potency can vary depending on the type of cancer and the expression levels of BET proteins. Additionally, the synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is complex and time-consuming, which can limit its availability for research purposes.

Orientations Futures

Further research is needed to fully understand the potential of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid as a cancer treatment. Possible future directions include exploring its efficacy in combination with other cancer therapies, investigating its effects on different types of cancer, and optimizing its synthesis for larger-scale production. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid are needed to determine its potential as a clinical drug.
In conclusion, 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid is a promising small molecule inhibitor with potential as a cancer treatment. Its specificity for BET proteins and low toxicity in normal cells make it an attractive candidate for further research. However, more studies are needed to fully understand its potential and optimize its use in cancer therapy.

Méthodes De Synthèse

The synthesis of 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid involves a multi-step process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 1,3-dihydroisoindole-5-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.

Applications De Recherche Scientifique

2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been the subject of several scientific studies due to its potential as a cancer treatment. It has been found to inhibit the activity of bromodomain and extra-terminal (BET) proteins, which play a key role in cancer cell growth and survival. Inhibition of BET proteins by 2-(5-Chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid has been shown to reduce the growth of cancer cells in vitro and in vivo.

Propriétés

IUPAC Name

2-(5-chloropyridine-2-carbonyl)-1,3-dihydroisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3/c16-12-3-4-13(17-6-12)14(19)18-7-10-2-1-9(15(20)21)5-11(10)8-18/h1-6H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMAIAWUBALSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)C3=NC=C(C=C3)Cl)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.